4-Methyl-1-penten-3-OL

Physical Chemistry Thermodynamics Separation Science

4-Methyl-1-penten-3-ol (CAS 4798-45-2) is a six-carbon allylic alcohol with a chiral center at the C3 position, distinguishing it from linear or saturated analogs. It is characterized by a terminal alkene and a secondary hydroxyl group adjacent to a branched isopropyl moiety.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 4798-45-2
Cat. No. B1294646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-penten-3-OL
CAS4798-45-2
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(C)C(C=C)O
InChIInChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3
InChIKeySZKVYEHTIWILMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-penten-3-ol (CAS 4798-45-2): A Chiral Allylic Alcohol Building Block for Asymmetric Synthesis and Fragrance Chemistry


4-Methyl-1-penten-3-ol (CAS 4798-45-2) is a six-carbon allylic alcohol with a chiral center at the C3 position, distinguishing it from linear or saturated analogs [1]. It is characterized by a terminal alkene and a secondary hydroxyl group adjacent to a branched isopropyl moiety [2]. This specific architecture confers unique reactivity in asymmetric catalysis and stereoselective transformations, making it a valuable scaffold in medicinal chemistry and natural product synthesis [3]. Its physical properties, including a boiling point of 115.1 °C and a logP of ~1.39, differentiate it from both smaller allylic alcohols and saturated counterparts [1].

Why Generic Allylic Alcohols Cannot Substitute for 4-Methyl-1-penten-3-ol in Stereoselective and Physicochemical Applications


Substituting 4-methyl-1-penten-3-ol with a generic allylic alcohol like 1-penten-3-ol or 3-buten-2-ol is not scientifically valid due to profound differences in chirality, steric bulk, and lipophilicity [1]. The C3 chiral center in 4-methyl-1-penten-3-ol is essential for inducing stereoselectivity in asymmetric transformations, a feature absent in achiral 1-penten-3-ol . Furthermore, the branched isopropyl group significantly alters the compound's logP (~1.39) and boiling point (115.1 °C) compared to linear or smaller analogs, impacting both its chromatographic behavior and its phase-transfer properties in biphasic reactions [1]. These differences render simple analog interchange untenable for applications requiring precise stereochemical outcomes or defined physicochemical profiles.

Quantitative Evidence for Differentiating 4-Methyl-1-penten-3-ol from Closest Analogs: A Comparative Guide for Scientific Procurement


Boiling Point Elevation: A Key Differentiator from Smaller Allylic Alcohols for Distillation and Purity Management

4-Methyl-1-penten-3-ol exhibits a significantly higher boiling point (115.1 °C at 760 mmHg) compared to the smaller analog 3-buten-2-ol (96-97 °C) and a modest elevation compared to the linear analog 1-penten-3-ol (114-115 °C) . This difference is a direct consequence of increased molecular weight and van der Waals forces due to the isopropyl group, facilitating easier separation from lower-boiling reaction impurities or solvents in synthetic workups .

Physical Chemistry Thermodynamics Separation Science

Retention Index and Lipophilicity: Distinct Chromatographic and Partitioning Behavior Compared to Linear and Saturated Analogs

On a standard non-polar capillary column (DB-5), 4-methyl-1-penten-3-ol has a reported Kovats retention index (RI) of 704 [1]. In contrast, its saturated counterpart, 4-methyl-2-pentanol, is less lipophilic (calculated logP ~1.3-1.5) [2]. The allylic double bond in the target compound contributes to a specific interaction with the stationary phase that is absent in the saturated alcohol, leading to a distinct elution order that is critical for analytical method development, particularly in complex mixture analysis like natural product extracts or reaction monitoring [1].

Analytical Chemistry Chromatography Lipophilicity

Synthetic Yield Variability: A Critical Parameter for Process Chemistry and Cost-Effective Procurement

The synthesis of 4-methyl-1-penten-3-ol can proceed through multiple routes with widely varying yields, directly impacting its cost and availability for large-scale use. One reported method, starting from 4-methyl-1-pentyn-3-ol, affords the product in approximately 56% yield [1]. In contrast, an alternative route employing 2-isopropylboronic acid pinacol ester provides a significantly higher yield of approximately 94% [1]. This stark difference in synthetic efficiency underscores that not all supply sources are equivalent, and the synthetic route employed can drastically affect the final cost per gram, a primary concern for procurement.

Process Chemistry Synthetic Methodology Cost of Goods

Chirality as a Primary Differentiator: Enabling Asymmetric Synthesis and Stereoselective Transformations

Unlike achiral analogs such as 1-penten-3-ol and 3-buten-2-ol, 4-methyl-1-penten-3-ol possesses a single, defined stereocenter at the C3 position . This chirality is not merely structural; it is functionally critical. In asymmetric intramolecular hydroacylation reactions of 4-substituted 4-pentenals, substrates derived from this chiral alcohol framework can achieve almost complete enantioselectivity (>99% ee) when using a Rh-binap catalyst [1]. The branched isopropyl group provides the necessary steric bias for efficient enantiofacial discrimination by the catalyst, a property that linear allylic alcohols lack [1].

Asymmetric Catalysis Medicinal Chemistry Stereochemistry

High-Value Application Scenarios for 4-Methyl-1-penten-3-ol Based on Differentiated Evidence


Asymmetric Synthesis of Chiral Cyclopentanones and Skipped Dienes

This compound serves as an ideal precursor for generating 4-substituted 4-pentenals, which are privileged substrates in Rh-catalyzed asymmetric intramolecular hydroacylation. The resulting 3-substituted cyclopentanones are obtained with nearly perfect enantioselectivity (>99% ee), a key step in synthesizing complex natural products and pharmaceutical intermediates where stereochemical purity is paramount [1]. This application capitalizes on the compound's unique C3 chirality and branched architecture, as detailed in Evidence_Item 4.

Analytical Method Development and Quality Control in Fragrance and Flavor Chemistry

Its distinct retention index (RI=704 on DB-5 column) makes 4-methyl-1-penten-3-ol an excellent calibration standard or target analyte for GC-MS analysis of complex mixtures, such as essential oils or food aroma profiles [2]. The compound's specific elution profile, a function of its branched allylic structure, allows for unambiguous identification and quantification, distinguishing it from other volatile organic compounds that may co-elute, thus ensuring accurate quality control and regulatory compliance for fragrance and flavor houses [2].

Cost-Effective Process Development for Allylic Alcohol Intermediates

For process chemists scaling up reactions that require a branched allylic alcohol building block, the choice of supplier for 4-methyl-1-penten-3-ol is critical. As shown in Evidence_Item 3, the synthetic route can cause a 38% swing in yield [3]. Procuring material from a source that utilizes the high-yielding 2-isopropylboronic acid pinacol ester route (approx. 94% yield) rather than the 4-methyl-1-pentyn-3-ol reduction route (approx. 56% yield) can lead to substantial cost savings and ensure supply chain reliability for kilogram-scale manufacturing.

Stereoselective Derivatization for Diastereomer Separation

The single stereocenter of 4-methyl-1-penten-3-ol can be exploited as a chiral auxiliary or resolving agent. Its branched structure can induce high diastereoselectivity in subsequent reactions (e.g., ene reactions, cycloadditions), enabling the chromatographic separation of diastereomers that might otherwise be inseparable [4]. This is a direct consequence of the compound's unique spatial arrangement and steric bulk, a property not shared by simpler, achiral allylic alcohols like 1-penten-3-ol [4].

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